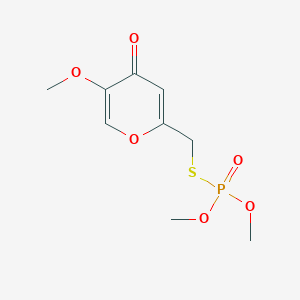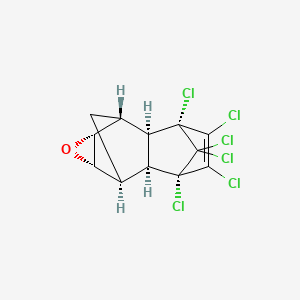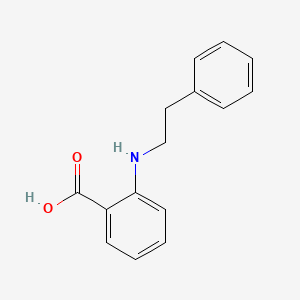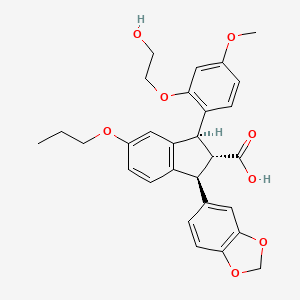
Enrasentan
Vue d'ensemble
Description
L'enrasentan est un antagoniste mixte des récepteurs de l'endothéline A et de l'endothéline B, avec une plus grande affinité pour les récepteurs de l'endothéline A. Il est principalement étudié pour ses effets thérapeutiques potentiels dans des affections telles que l'hypertension, l'insuffisance cardiaque et d'autres maladies cardiovasculaires. Les endothelines sont de puissants agents vasoconstricteurs produits par les cellules endothéliales, et le blocage de leurs récepteurs peut aider à réduire la pression artérielle et à prévenir l'hypertrophie cardiaque .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'enrasentan implique plusieurs étapes, y compris la formation du noyau d'indane et sa fonctionnalisation ultérieure. Les étapes clés comprennent :
- Formation du noyau d'indane par des réactions de cyclisation.
- Introduction du groupe benzodioxole.
- Fonctionnalisation avec des groupes carboxy, hydroxyethoxy, méthoxyphényle et propoxy.
Méthodes de production industrielle : La production industrielle de l'this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Utilisation de matières premières de haute pureté.
- Optimisation des conditions de réaction telles que la température, la pression et le choix du solvant.
- Étapes de purification comprenant la cristallisation et la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : L'enrasentan subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans des conditions contrôlées.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'this compound, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé modèle pour étudier l'antagonisme des récepteurs de l'endothéline.
Biologie : Étudié pour ses effets sur les processus cellulaires tels que la vasoconstriction et la prolifération cellulaire.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de l'hypertension, de l'insuffisance cardiaque et d'autres maladies cardiovasculaires.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et traitements cardiovasculaires .
5. Mécanisme d'action
L'this compound exerce ses effets en bloquant les récepteurs de l'endothéline A et de l'endothéline B. Les récepteurs de l'endothéline A sont principalement situés sur les cellules musculaires lisses et interviennent dans la vasoconstriction, tandis que les récepteurs de l'endothéline B se trouvent sur les cellules endothéliales et favorisent la libération d'oxyde nitrique et de prostacycline. En antagonisant ces récepteurs, l'this compound réduit la vasoconstriction, abaisse la pression artérielle et prévient l'hypertrophie cardiaque .
Composés similaires :
Bosentan : Un autre antagoniste mixte des récepteurs de l'endothéline A et de l'endothéline B utilisé dans le traitement de l'hypertension artérielle pulmonaire.
Ambrisentan : Antagoniste sélectif du récepteur de l'endothéline A utilisé pour l'hypertension artérielle pulmonaire.
Macitentan : Antagoniste dual des récepteurs de l'endothéline avec une demi-vie plus longue et une efficacité améliorée.
Unicité de l'this compound : L'this compound est unique en raison de sa plus grande affinité pour les récepteurs de l'endothéline A par rapport aux récepteurs de l'endothéline B, ce qui le rend particulièrement efficace pour réduire la vasoconstriction et prévenir l'hypertrophie cardiaque. Son antagonisme mixte des récepteurs offre un effet thérapeutique plus large que les antagonistes sélectifs .
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study endothelin receptor antagonism.
Biology: Investigated for its effects on cellular processes such as vasoconstriction and cell proliferation.
Medicine: Explored for its therapeutic potential in treating hypertension, heart failure, and other cardiovascular diseases.
Industry: Potential applications in the development of new cardiovascular drugs and treatments .
Mécanisme D'action
Enrasentan exerts its effects by blocking the endothelin A and endothelin B receptors. Endothelin A receptors are primarily located on smooth muscle cells and mediate vasoconstriction, while endothelin B receptors are found on endothelial cells and promote the release of nitric oxide and prostacyclin. By antagonizing these receptors, this compound reduces vasoconstriction, lowers blood pressure, and prevents cardiac hypertrophy .
Comparaison Avec Des Composés Similaires
Bosentan: Another mixed endothelin A and endothelin B receptor antagonist used in the treatment of pulmonary arterial hypertension.
Ambrisentan: Selective endothelin A receptor antagonist used for pulmonary arterial hypertension.
Macitentan: Dual endothelin receptor antagonist with a longer half-life and improved efficacy.
Uniqueness of Enrasentan: this compound is unique due to its higher affinity for endothelin A receptors compared to endothelin B receptors, making it particularly effective in reducing vasoconstriction and preventing cardiac hypertrophy. Its mixed receptor antagonism provides a broader therapeutic effect compared to selective antagonists .
Propriétés
Numéro CAS |
167256-08-8 |
|---|---|
Formule moléculaire |
C29H30O8 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
(1S,2R,3S)-1-(1,3-benzodioxol-5-yl)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-5-propoxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C29H30O8/c1-3-11-34-19-6-7-20-22(14-19)27(21-8-5-18(33-2)15-24(21)35-12-10-30)28(29(31)32)26(20)17-4-9-23-25(13-17)37-16-36-23/h4-9,13-15,26-28,30H,3,10-12,16H2,1-2H3,(H,31,32)/t26-,27+,28+/m0/s1 |
Clé InChI |
GLCKXJLCYIJMRB-UPRLRBBYSA-N |
SMILES isomérique |
CCCOC1=CC2=C(C=C1)[C@@H]([C@H]([C@@H]2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
SMILES |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
SMILES canonique |
CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCCO)C(=O)O)C4=CC5=C(C=C4)OCO5 |
Apparence |
Solid powder |
| 167256-08-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(1S,2R,3S)-3-(2-(2-Hydroxyethoxy)-4-methoxyphenyl)-1-(3,4- (methylenedioxy)phenyl)-5-propoxy-2-indancarboxylic acid 3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid enrasentan SB 217242 SB-217242 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
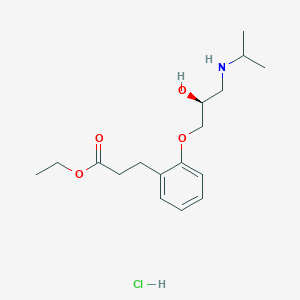



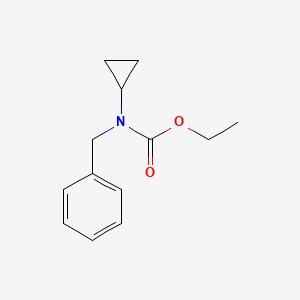
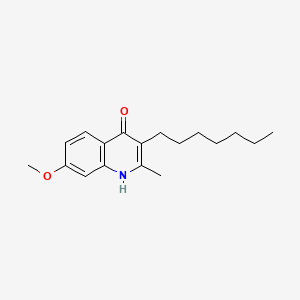
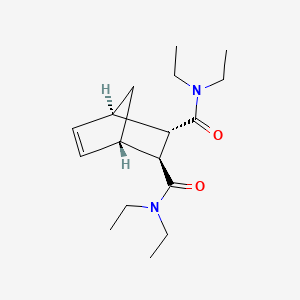
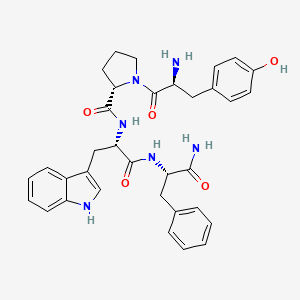
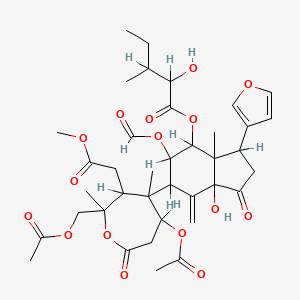
![2-[(3-chlorobenzoyl)amino]benzoic Acid](/img/structure/B1671281.png)

